molecular formula C8H8N4O B3356548 5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline CAS No. 67200-32-2

5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline

Cat. No. B3356548
CAS RN: 67200-32-2
M. Wt: 176.18 g/mol
InChI Key: KRQHCHIOFZDNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline is a chemical compound . It is a derivative of oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles, including 5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline, involves a variety of methods . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline is complex. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles, including 5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline, have been utilized in a wide range of chemical reactions . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .

properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-2-4-6-5(3-1)9-7-8(10-6)12-13-11-7/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQHCHIOFZDNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=NON=C3N=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497324
Record name 5,6,7,8-Tetrahydro[1,2,5]oxadiazolo[3,4-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline

CAS RN

67200-32-2
Record name 5,6,7,8-Tetrahydro[1,2,5]oxadiazolo[3,4-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline
Reactant of Route 2
5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline
Reactant of Route 3
5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline
Reactant of Route 4
5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline
Reactant of Route 5
5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline
Reactant of Route 6
5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.